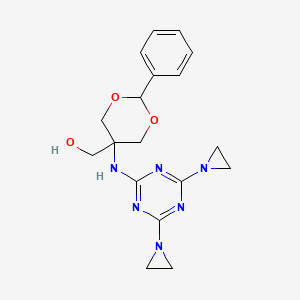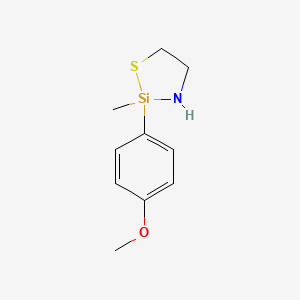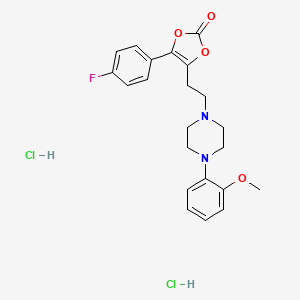![molecular formula C61H38N4O B15348603 Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone](/img/structure/B15348603.png)
Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-(9H-[3,9’-bicarbazol]-9-yl)phenyl)methanone is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a methanone core flanked by two phenyl groups, each substituted with a 9H-[3,9’-bicarbazol]-9-yl moiety. The presence of these bicarbazole units imparts distinct electronic and photophysical properties to the molecule, making it a subject of interest in materials science and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(9H-[3,9’-bicarbazol]-9-yl)phenyl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Bicarbazole Unit: The initial step involves the synthesis of the bicarbazole moiety through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment to Phenyl Groups: The bicarbazole units are then attached to phenyl groups via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Formation of the Methanone Core: Finally, the methanone core is introduced through a Friedel-Crafts acylation reaction, where the phenyl groups are acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of Bis(4-(9H-[3,9’-bicarbazol]-9-yl)phenyl)methanone may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Bis(4-(9H-[3,9’-bicarbazol]-9-yl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Bis(4-(9H-[3,9’-bicarbazol]-9-yl)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which Bis(4-(9H-[3,9’-bicarbazol]-9-yl)phenyl)methanone exerts its effects involves interactions with molecular targets and pathways. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its mechanism may involve binding to specific proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Bis(4-(9H-[3,9’-bicarbazol]-9-yl)phenyl)methanone can be compared with other similar compounds, such as:
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: Similar in structure but with imidazole units instead of bicarbazole, leading to different electronic properties.
Bis(4-(1H-benzo[d]imidazol-1-yl)phenyl)methanone: Contains benzimidazole units, which also impart unique properties but differ in coordination behavior and photophysical characteristics.
The uniqueness of Bis(4-(9H-[3,9’-bicarbazol]-9-yl)phenyl)methanone lies in its bicarbazole units, which provide distinct electronic and photophysical properties, making it suitable for specific applications in materials science and biological research.
Properties
Molecular Formula |
C61H38N4O |
|---|---|
Molecular Weight |
843.0 g/mol |
IUPAC Name |
bis[4-(3-carbazol-9-ylcarbazol-9-yl)phenyl]methanone |
InChI |
InChI=1S/C61H38N4O/c66-61(39-25-29-41(30-26-39)62-57-23-11-5-17-49(57)51-37-43(33-35-59(51)62)64-53-19-7-1-13-45(53)46-14-2-8-20-54(46)64)40-27-31-42(32-28-40)63-58-24-12-6-18-50(58)52-38-44(34-36-60(52)63)65-55-21-9-3-15-47(55)48-16-4-10-22-56(48)65/h1-38H |
InChI Key |
IFDVQVBCIBAMQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=C(C=C7)C(=O)C8=CC=C(C=C8)N9C1=C(C=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=CC=C19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



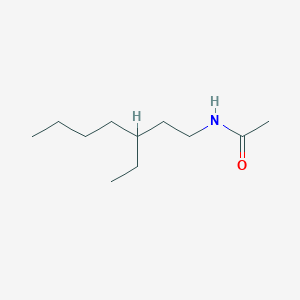

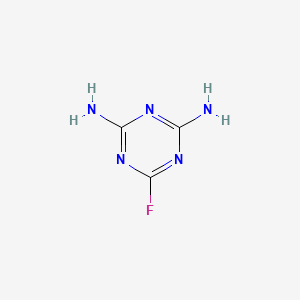
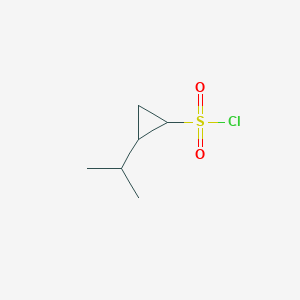
![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide;dihydrochloride](/img/structure/B15348549.png)
![1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methoxyethanimine](/img/structure/B15348551.png)
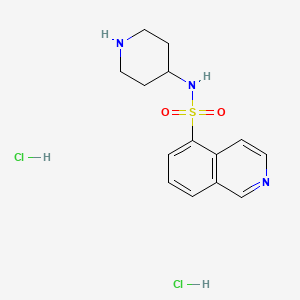
![(2E,6Z)-2-[(Dimethylamino)methylene]-6-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexanone](/img/structure/B15348562.png)
![N,N'-[5-(Aminomethyl)-1,3-phenylene]diacetamide](/img/structure/B15348572.png)
